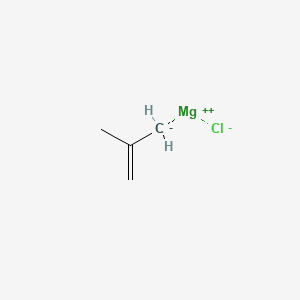

2-Methylallylmagnesium chloride

Overview

Description

2-Methylallylmagnesium chloride is a Grignard reagent used in the synthesis of various compounds such as (−)-aplysin, acutumine, dimedol, and allyldicyclopentadienyltitanium (III) complexes .

Synthesis Analysis

The synthesis of 2-Methylallylmagnesium chloride involves the use of magnesium turnings and 3-chloro-2-methylpropene in tetrahydrofuran (THF) at a thermostat temperature of 15 °C .Molecular Structure Analysis

The molecular formula of 2-Methylallylmagnesium chloride is C4H7ClMg . It has a molecular weight of 114.86 .Physical And Chemical Properties Analysis

2-Methylallylmagnesium chloride is a clear colorless to slightly yellow liquid . It has a density of 0.915 g/mL at 25 °C and a boiling point of 65-67 °C .Scientific Research Applications

a. Synthesis of (−)-Aplysin: 2-Methylallylmagnesium chloride has been utilized in the synthesis of (−)-aplysin, a natural product with interesting biological properties. (−)-Aplysin exhibits antiviral and cytotoxic effects, making it relevant for drug discovery and medicinal chemistry .

b. Acutumine Synthesis: Researchers have employed 2-Methylallylmagnesium chloride in the construction of acutumine, an alkaloid with potential antitumor activity. Acutumine’s unique structure and biological properties make it an intriguing target for further investigation .

c. Dimedol Formation: The Grignard reaction involving 2-Methylallylmagnesium chloride can lead to the formation of dimedol, a compound with antioxidant properties. Dimedol has potential applications in food preservation and health supplements .

d. Allyldicyclopentadienyltitanium (III) Complexes: 2-Methylallylmagnesium chloride serves as a precursor for allyldicyclopentadienyltitanium (III) complexes. These complexes find use in catalysis and materials science, particularly in the activation of C–H bonds and other transformations.

Other Applications

Beyond Grignard chemistry, 2-Methylallylmagnesium chloride has additional applications:

a. Cell Culture Research: While not directly related to its reactivity, 2-Methylallylmagnesium chloride is sometimes used in cell culture media. It contributes to the composition of specialized solutions for cell growth and maintenance .

Safety and Hazards

Mechanism of Action

Target of Action

2-Methylallylmagnesium chloride is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a key component in many organic synthesis reactions due to their ability to form new carbon-carbon bonds.

Mode of Action

As a Grignard reagent, 2-Methylallylmagnesium chloride can participate in Grignard reactions . In these reactions, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms that are present within polar bonds . This results in the formation of a carbon-carbon bond, enabling the synthesis of a wide range of organic compounds.

Biochemical Pathways

The exact biochemical pathways affected by 2-Methylallylmagnesium chloride can vary depending on the specific reaction conditions and the other reactants present. It is generally involved in the synthesis of various organic compounds . For example, it has been used in the synthesis of (−)-aplysin, acutumine, dimedol, and allyldicyclopentadienyltitanium (III) complexes .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, such as biological systems .

Result of Action

The primary result of the action of 2-Methylallylmagnesium chloride is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The exact products of these reactions can vary widely depending on the specific reactants and conditions used.

Action Environment

The action of 2-Methylallylmagnesium chloride is highly dependent on the reaction environment. Grignard reagents are generally sensitive to moisture and air, and they require anhydrous and oxygen-free conditions for optimal performance . They are typically used in solvents such as tetrahydrofuran (THF) which can stabilize the reagent and facilitate the reaction .

properties

IUPAC Name |

magnesium;2-methanidylprop-1-ene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBBKPRFPDSTNT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylallylmagnesium chloride | |

CAS RN |

5674-01-1 | |

| Record name | 2-Methylallylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Methylallylmagnesium chloride interact with transition metal complexes?

A: 2-Methylallylmagnesium chloride readily reacts with transition metal complexes, notably those of iridium(III) and palladium(II), leading to the formation of allylic complexes. For instance, reacting mer-[IrCl3P3] (where P can be PEt3, PMe2Ph, or PEt2Ph) with 2-Methylallylmagnesium chloride yields complexes of the type [IrCl2(π-2-methylallyl)P2] []. This highlights the compound's ability to act as a source of the 2-methylallyl ligand in coordination chemistry.

Q2: What is the reactivity of 2-Methylallylmagnesium chloride towards alkenes?

A: Research indicates that the addition of 2-Methylallylmagnesium chloride to alkenes is first-order with respect to both the organomagnesium compound and the alkene []. The reaction rate is influenced by factors such as the nature of the alkene, solvent, and the halides present in the organomagnesium compound. For example, the reactivity increases with decreasing chloride content in mixtures of diorganomagnesium and organomagnesium chloride [].

Q3: Are there any applications of 2-Methylallylmagnesium chloride in the synthesis of lanthanide complexes?

A: Yes, 2-Methylallylmagnesium chloride has been successfully employed in synthesizing air- and moisture-sensitive rare earth-2-methylallyl 1,2-dimethoxyethane complexes. This reaction involves anhydrous lanthanide chloride and 2-Methylallylmagnesium chloride in THF at 0°C, resulting in complexes with the general formula (C4H7)2-LnCl5Mg2(CH3OCH2CH2OCH3)2 (where Ln represents La, Pr, Nd, Sm, or Gd) [].

Q4: Can you describe the structure of the cationic allylic palladium(II) complexes formed with 2-Methylallylmagnesium chloride?

A: NMR data reveals that in cationic allylic complexes of palladium(II) formed with 2-Methylallylmagnesium chloride, the 2-methylallyl ligands are symmetrically π-bonded to the palladium atom []. This indicates a specific binding mode of the ligand with the metal center.

Q5: What factors influence the tendency to form ionic species in reactions involving 2-methylallyl palladium complexes?

A: Conductimetric studies on systems like [Pd2X2 all2] + x mol of L, where 'all' represents various allylic ligands, reveal that the tendency to form ionic species is influenced by several factors. These include the type of ligand (L), the nature of the allylic ligand ('all'), and the halogen (X) present. For instance, the tendency decreases in the order of PMe2Ph ~ PEt2Ph ~ PEt3 > PPh3 > AsPh3 > SbPh3 > pyridine for different ligands (L) []. This suggests that the electronic and steric properties of the ligands significantly impact the reaction outcome.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B3042243.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)

![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)

phosphonium bromide](/img/structure/B3042247.png)

![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)

![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)